molecular formula C14H19NO2 B303275 4-[(2,6-Dimethylphenyl)acetyl]morpholine

4-[(2,6-Dimethylphenyl)acetyl]morpholine

Cat. No.: B303275
M. Wt: 233.31 g/mol
InChI Key: RAEDLWYIDRUXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,6-Dimethylphenyl)acetyl]morpholine is a morpholine derivative characterized by a 2,6-dimethylphenyl group attached via an acetyl linker to the 4-position of the morpholine ring. The acetyl linker introduces polarity, while the 2,6-dimethylphenyl group contributes steric bulk and lipophilicity. This structural combination may affect solubility, bioavailability, and receptor binding, making it a candidate for pharmaceutical or agrochemical applications .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-1-morpholin-4-ylethanone

InChI

InChI=1S/C14H19NO2/c1-11-4-3-5-12(2)13(11)10-14(16)15-6-8-17-9-7-15/h3-5H,6-10H2,1-2H3

InChI Key

RAEDLWYIDRUXJT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)CC(=O)N2CCOCC2

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(=O)N2CCOCC2

solubility

34.6 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Dimethomorph (4-(3-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine)

  • Structure : Morpholine substituted with an acryloyl group bearing 4-chlorophenyl and 3,4-dimethoxyphenyl substituents.
  • Key Differences :
    • The acryloyl group replaces the acetyl linker, introducing conjugated double bonds and additional aromatic substituents.
    • Chlorine and methoxy groups enhance electron-withdrawing and donating properties, respectively, altering reactivity and toxicity.
    • Classification : CLH hazard class FA ("Fatal if swallowed") .

Xylometazoline Hydrochloride (2-[[4-(1,1-Dimethylethyl)-2,6-dimethylphenyl]methyl]-4,5-dihydro-1H-imidazole hydrochloride)

  • Structure : Imidazole core with a 4-tert-butyl-2,6-dimethylphenylmethyl group.
  • Key Differences :
    • Replaces morpholine with an imidazole ring, altering hydrogen-bonding capacity and basicity.
    • The tert-butyl group increases steric hindrance compared to the acetyl linker.
  • Therapeutic Use : Adrenergic vasoconstrictor, highlighting the role of aromatic substituents in receptor targeting .

N-[4-(2-Aminoethyl)phenyl]acetamide

  • Structure: Acetamide group linked to a 4-(2-aminoethyl)phenyl moiety.
  • The aminoethyl group introduces polarity, likely enhancing aqueous solubility compared to 4-[(2,6-Dimethylphenyl)acetyl]morpholine .

4-(2-[(4-Fluorophenyl)sulfanyl]acetyl)-2,6-dimethylphenyl N,N-dimethylcarbamate

  • Structure : Combines a 2,6-dimethylphenyl group with a sulfanyl-acetyl linker and dimethylcarbamate.
  • Key Differences :
    • Sulfanyl and carbamate groups introduce sulfur and ester functionalities, increasing molecular weight (361.43 g/mol vs. ~235.3 g/mol for the target compound).
    • Predicted boiling point (508.1°C) and density (1.25 g/cm³) suggest higher thermal stability and lipophilicity .

4-(Azetidin-3-yl)-2,6-dimethylmorpholine

  • Structure : Morpholine substituted with an azetidine (4-membered ring) at the 4-position and methyl groups at 2,6-positions.
  • Methyl groups on the morpholine ring (vs. the phenyl group in the target compound) limit steric interactions .

(2,6-Dimethylphenyl)aminoacetic Acid

  • Structure: Carboxylic acid derivative with a 2,6-dimethylphenylamino group.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
This compound ~235.3 2,6-Dimethylphenyl, acetyl Amide, morpholine Moderate lipophilicity, rigid scaffold
Dimethomorph 410.87 4-Chlorophenyl, 3,4-dimethoxyphenyl Acryloyl, morpholine High toxicity (FA classification)
Xylometazoline HCl 280.84 4-tert-Butyl-2,6-dimethylphenyl Imidazole, tertiary amine Vasoconstrictor activity
4-(2-[(4-Fluorophenyl)sulfanyl]acetyl)-2,6-dimethylphenyl carbamate 361.43 4-Fluorophenylsulfanyl, carbamate Sulfur, ester High predicted boiling point
(2,6-Dimethylphenyl)aminoacetic Acid 226.25 2,6-Dimethylphenylamino Carboxylic acid Enhanced water solubility

Research Findings and Implications

  • Structural Flexibility vs. Rigidity : Morpholine-based compounds (e.g., dimethomorph, target compound) exhibit rigid backbones, favoring receptor binding, while imidazole or azetidine derivatives (e.g., xylometazoline) may prioritize conformational adaptability .
  • Substituent Effects: Electron-withdrawing groups (e.g., chlorine in dimethomorph) correlate with increased toxicity, whereas polar groups (e.g., carboxylic acid in (2,6-Dimethylphenyl)aminoacetic Acid) enhance solubility .
  • Molecular Weight and Bioavailability : Heavier compounds like 4-(2-[(4-Fluorophenyl)sulfanyl]acetyl)-2,6-dimethylphenyl carbamate (361.43 g/mol) may face challenges in membrane permeability compared to lighter analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.